

Application Note: Quantification of Telbivudine in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: *Telbivudine*

Cat. No.: *B1682739*

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Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative determination of **Telbivudine** in human plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure and leverages the high selectivity and sensitivity of tandem mass spectrometry. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving **Telbivudine**. The validation of this method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Telbivudine is a synthetic thymidine nucleoside analog that acts as a potent inhibitor of the hepatitis B virus (HBV) DNA polymerase. Accurate and reliable quantification of **Telbivudine** in plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicities. This document provides a detailed protocol for a validated HPLC-MS/MS method for the quantification of **Telbivudine** in human plasma, intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

Materials and Reagents

- **Telbivudine** reference standard
- Lamivudine (Internal Standard, IS)
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA)

Instrumentation

- **HPLC System:** A system capable of delivering reproducible gradients at analytical flow rates.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Analytical Column:** A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m) is recommended for good chromatographic separation.

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of **Telbivudine** and Lamivudine (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking the working standard solutions into blank human plasma.

Sample Preparation

- Allow plasma samples to thaw at room temperature.

- To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the Lamivudine internal standard working solution.
- Vortex mix for 10 seconds.
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex mix and inject into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

HPLC Parameters

Parameter	Value
Column	C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	5% B to 95% B over 3 min, hold for 1 min, return to initial conditions

Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	See Table 1
Ion Spray Voltage	5500 V
Source Temperature	500°C
Collision Gas	Nitrogen

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Telbivudine	243.1	127.1	15
Lamivudine (IS)	230.1	112.1	12

Data Presentation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.^{[1][2]} A summary of the quantitative data is presented in Table 2.

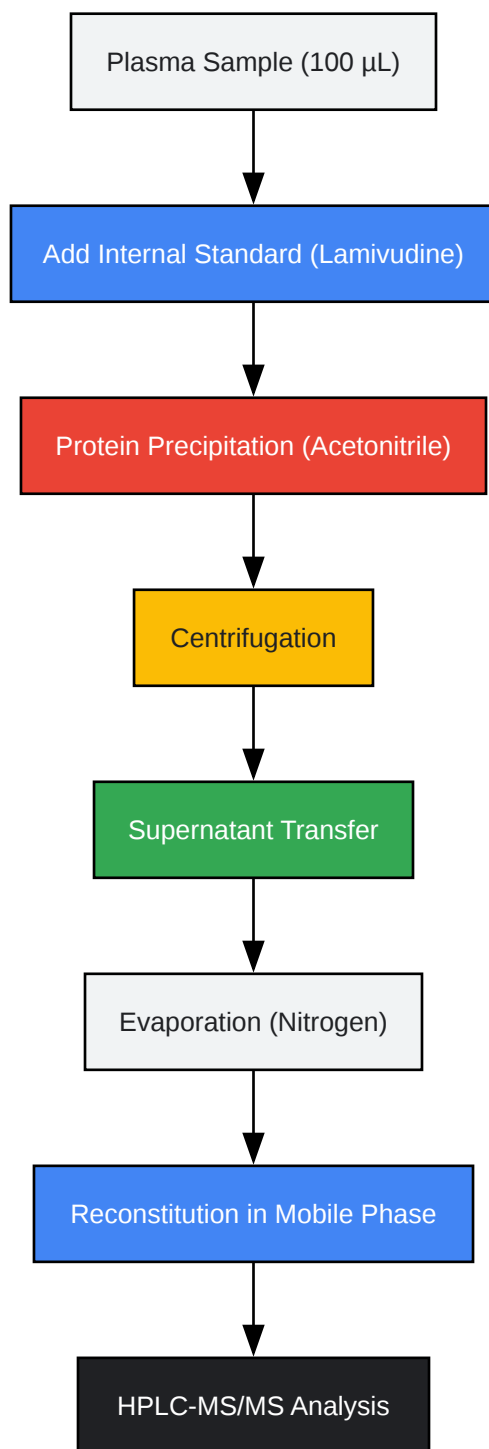
Table 2: Summary of Method Validation Parameters

Parameter	Result	Acceptance Criteria
Linearity Range	10 - 10,000 ng/mL[3]	Correlation coefficient (r^2) > 0.99
Lower Limit of Quantitation (LLOQ)	10 ng/mL	Accuracy within $\pm 20\%$, Precision $\leq 20\%$ CV[1][2]
Intra-day Precision (CV%)	$\leq 8.5\%$	$\leq 15\%$ CV ($\leq 20\%$ at LLOQ)[1][2]
Inter-day Precision (CV%)	$\leq 10.2\%$	$\leq 15\%$ CV ($\leq 20\%$ at LLOQ)[1][2]
Accuracy (% Bias)	-7.8% to 9.5%	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)[1][2]
Recovery	> 85%	Consistent and reproducible
Matrix Effect	Minimal and compensated by the internal standard	Consistent and reproducible

Table 3: Stability of **Telbivudine** in Human Plasma

Stability Condition	Duration	Result	Acceptance Criteria
Freeze-Thaw Stability	3 cycles	Stable	Within $\pm 15\%$ of nominal concentration
Short-Term (Bench-Top) Stability	8 hours	Stable	Within $\pm 15\%$ of nominal concentration
Long-Term Stability	30 days at -80°C	Stable	Within $\pm 15\%$ of nominal concentration

Mandatory Visualization



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Caption: Experimental workflow for **Telbivudine** quantification.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of **Telbivudine** in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. The validation data confirms that the method meets the stringent requirements for bioanalytical method validation, ensuring the generation of high-quality data for pharmacokinetic and other clinical studies.

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